(NZ)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine
Description
Properties
IUPAC Name |
(NZ)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-5(11-12)7-3-2-6(9)4-8(7)10/h2-4,12H,1H3/b11-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHFUCIFLOLJFU-WZUFQYTHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71516-67-1 | |
| Record name | NSC405621 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405621 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Friedel-Crafts Acylation
The most widely reported method involves electrophilic substitution using m-dichlorobenzene and acetic anhydride catalyzed by anhydrous AlCl₃ .
Typical Procedure:
-
Reactants :
-
m-Dichlorobenzene (1.0 mol)
-
Acetic anhydride (1.2 mol)
-
AlCl₃ (1.3–1.7 mol)
-
-
Conditions :
-
Solvent: Toluene or non-polar solvent.
-
Temperature: 45–55°C during acetic anhydride addition, followed by reflux at 90–95°C for 3–5 hrs.
-
Workup: Hydrolysis with 10% HCl, filtration, and recrystallization (n-hexane).
-
Key Data:
Oxime Formation: Reaction with Hydroxylamine
Standard Hydroxylamine Hydrochloride Method
The ketone is treated with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) under reflux.
Procedure:
Stereochemical Considerations:
Hydroxylamine-O-Sulfonic Acid Route
Used for N–N bond formation in heterocycles, this method may adapt to oxime synthesis:
One-Pot Synthesis
Combining Friedel-Crafts acylation and oxime formation in a single reactor:
-
Advantages : Reduced isolation steps, higher throughput.
| Factor | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Hydroxylamine Ratio | 1.5–2.0 eq | Prevents ketone residual |
| Reaction pH | 5.5–6.5 (buffered) | Minimizes side reactions |
| Solvent Polarity | Methanol > Ethanol | Enhances oxime solubility |
Industrial-Scale Production
Continuous Flow Reactors
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, amines, and substituted hydroxylamines, depending on the reaction conditions and reagents used.
Scientific Research Applications
(NZ)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes and pathways involved in disease processes.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (NZ)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Key Reactivity Differences :
- Electrophilicity : The electron-withdrawing Cl groups in the 2,4-dichlorophenyl derivative increase the electrophilicity of the C=N bond, enhancing reactivity toward nucleophiles (e.g., thiols or amines) compared to methoxy-substituted analogs .
- Stability : Halogenated derivatives exhibit greater thermal stability (decomposition >200°C) than methoxy analogs (decomposition ~150°C) due to stronger C-Cl bonds .
Physicochemical Properties
Solubility and Lipophilicity
- 2,4-Dichlorophenyl analog : Poor water solubility (<0.1 mg/mL); logP ≈ 3.2 (highly lipophilic) .
- 4-Methoxyphenyl analog : Moderate water solubility (1.5 mg/mL); logP ≈ 1.8 .
- Trihydroxybenzohydrazide analog : High water solubility (>10 mg/mL) due to polar -OH groups .
Spectroscopic Data
- IR Spectroscopy : All analogs show a strong C=N stretch near 1600–1650 cm⁻¹. Halogenated derivatives exhibit additional C-Cl stretches at 550–600 cm⁻¹ .
- NMR : The 2,4-dichlorophenyl derivative displays distinct aromatic proton signals at δ 7.4–7.6 ppm (doublets for Cl-substituted phenyl), whereas methoxy analogs show a singlet at δ 3.8 ppm for -OCH₃ .
Biological Activity
(NZ)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound has a distinctive structure characterized by a hydroxylamine functional group attached to an ethylidene moiety linked to a dichlorophenyl group. The synthesis typically involves the reaction of hydroxylamine with appropriate aldehyde or ketone derivatives, which allows for the introduction of various substituents that can modulate its biological properties.
Anticancer Activity
Recent studies have indicated that hydroxylamine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines. A study highlighted that hydroxylamine-based inhibitors showed potent activity against epidermal growth factor receptor (EGFR) mutant cell lines, with IC50 values in the nanomolar range. Specifically, one derivative demonstrated an IC50 of 7.2 nM against the NCI-H3255 non-small cell lung cancer (NSCLC) cell line harboring the EGFR L858R mutation .
Antimicrobial Activity
Hydroxylamines have also been recognized for their antimicrobial properties. A study reported that newly synthesized N-hydroxylamines exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains, revealing that certain derivatives had superior activity compared to traditional antibiotics like ciprofloxacin .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 11 | Staphylococcus aureus | 5 |
| 15 | Escherichia coli | 10 |
| 18 | Bacillus anthracis | 3 |
The mechanism by which this compound exerts its biological effects is primarily through radical scavenging and inhibition of key enzymes involved in cellular proliferation. Hydroxylamines are known to inhibit bacterial ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis in bacteria . This inhibition leads to reduced bacterial growth and viability.
Study on Anticancer Effects
In a pivotal study evaluating the anticancer effects of hydroxylamine derivatives, researchers treated various cancer cell lines with different concentrations of this compound. The results indicated dose-dependent inhibition of cell proliferation, with notable selectivity for tumor cells over normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
Evaluation of Antimicrobial Efficacy
Another case study focused on the antimicrobial efficacy of hydroxylamines against resistant bacterial strains. The study demonstrated that compounds like this compound not only inhibited bacterial growth but also exhibited low cytotoxicity towards mammalian cells. This dual action underscores their potential as lead compounds for developing new antibiotics.
Q & A
Q. What are the optimal synthetic routes for (NZ)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine, and how can reaction yields be improved?
Methodological Answer:
- The compound can be synthesized via condensation reactions between hydroxylamine derivatives and substituted aromatic ketones. For example, reacting 1-(2,4-dichlorophenyl)ethylidene precursors with hydroxylamine hydrochloride under controlled pH (6–8) and temperature (50–70°C) in ethanol/water mixtures enhances yield .
- Purification via recrystallization (using ethanol or acetonitrile) and monitoring by TLC (Rf ~0.3 in ethyl acetate/hexane 3:7) improves purity. Yield optimization often requires inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the presence of the dichlorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and the hydroxylamine moiety (δ 8.1–8.5 ppm for imine protons). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities in the ethylidene group .
- Mass Spectrometry (HRMS): ESI-HRMS in positive ion mode confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 259.03 for C₈H₇Cl₂N₂O) and fragmentation patterns .
Q. What analytical techniques are suitable for assessing purity and stability under laboratory conditions?
Methodological Answer:
- HPLC/LC-MS: Reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) detect impurities at 254 nm. Stability studies (e.g., 25°C vs. -20°C storage) show degradation products after 6 months at room temperature, necessitating cold storage .
- Thermogravimetric Analysis (TGA): Decomposition onset temperatures (e.g., >150°C) indicate thermal stability .
Advanced Research Questions
Q. How do electronic effects of the 2,4-dichlorophenyl group influence the compound’s reactivity in nucleophilic addition reactions?
Methodological Answer:
- The electron-withdrawing Cl substituents activate the ethylidene group for nucleophilic attacks. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electrophilicity indices (ω ≈ 5.2 eV), correlating with experimental reactivity in hydrazine or Grignard reagent additions .
- Kinetic studies (UV-Vis monitoring at 300 nm) show second-order rate constants (k ≈ 0.15 M⁻¹s⁻¹) in ethanol .
Q. What strategies resolve contradictions in spectral data interpretation for structural analogs?
Methodological Answer:
- Isotopic Labeling: Synthesizing ¹⁵N-labeled hydroxylamine derivatives clarifies ambiguous NOE correlations in NMR .
- X-ray Crystallography: Single-crystal diffraction (Mo-Kα radiation) resolves stereochemical conflicts, e.g., confirming Z-configuration in the ethylidene group .
Q. How can computational models predict the compound’s environmental fate and ecotoxicological risks?
Methodological Answer:
Q. What mechanistic insights explain its inhibitory effects on bacterial quorum sensing?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
